Product packaging for 4-Iodo-3-methylbenzamide(Cat. No.:CAS No. 933672-34-5)

4-Iodo-3-methylbenzamide

Cat. No.: B2475995
CAS No.: 933672-34-5
M. Wt: 261.062
InChI Key: BCEBYFXAPVEKEJ-UHFFFAOYSA-N
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Description

Structural Context and Chemical Class

4-Iodo-3-methylbenzamide is a derivative of benzamide (B126). ontosight.ai Its structure is characterized by a benzene (B151609) ring substituted with an amide group (-CONH₂), an iodine atom at the fourth position, and a methyl group at the third position relative to the amide. nih.gov This specific arrangement of functional groups, particularly the iodo and methyl substituents, imparts distinct chemical properties and reactivity to the molecule. ontosight.ai

The presence of the iodine atom, a heavy halogen, significantly influences the compound's electronic properties and provides a reactive site for various chemical transformations. ontosight.ai The amide group can participate in hydrogen bonding, affecting its physical properties and interactions with other molecules. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value
CAS Number 933672-34-5 bldpharm.com
Molecular Formula C₈H₈INO nih.gov
Molecular Weight 261.06 g/mol

| Chemical Class | Halogenated Benzamide ontosight.ai |

Importance in Synthetic Organic Chemistry and Chemical Research

The academic and industrial interest in this compound stems primarily from its utility as a versatile synthetic intermediate. core.ac.uk The iodo-substituent is a key functional group that enables a variety of cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Key Research Applications:

Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.org These reactions are instrumental in synthesizing complex biaryl structures and other substituted aromatic compounds. rsc.org

Intermediate for Complex Molecules: Research has demonstrated the use of related iodinated benzamides as precursors in the synthesis of biologically active compounds. For instance, various iodoarene derivatives serve as building blocks for creating enzyme inhibitors and materials for medical imaging. core.ac.uknih.gov Specifically, the related compound 4-iodo-3-nitrobenzamide (B1684207) (Iniparib) was investigated for its potential role as a poly-ADP-ribose-polymerase (PARP) inhibitor in cancer therapy research. google.comnih.goviqs.edu While Iniparib's mechanism was later debated, the synthetic strategies developed for such molecules highlight the importance of iodinated benzamide scaffolds. researchgate.net

Hypervalent Iodine Chemistry: Iodoarenes, the class of compounds to which this compound belongs, are precursors to hypervalent iodine reagents. core.ac.uk These reagents are valued in organic synthesis for their ability to perform oxidative transformations in an environmentally friendly manner, often mimicking the reactivity of transition metals. core.ac.uk

Radiopharmaceutical Development: The presence of an iodine atom allows for the potential introduction of radioactive iodine isotopes (e.g., I-123, I-125, I-131). ontosight.ainih.gov This makes iodo-containing compounds like this compound and its derivatives valuable candidates in the development of radiopharmaceuticals for imaging and targeted radiotherapy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B2475995 4-Iodo-3-methylbenzamide CAS No. 933672-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEBYFXAPVEKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 4 Iodo 3 Methylbenzamide

Conventional Amidation Strategies

Conventional methods for forming the amide bond in 4-iodo-3-methylbenzamide typically involve the reaction of a carboxylic acid precursor with an aminating agent or the direct halogenation of a pre-formed benzamide (B126).

From Carboxylic Acid Precursors

A primary and straightforward route to this compound is the amidation of 4-iodo-3-methylbenzoic acid. This transformation can be accomplished using various coupling reagents to activate the carboxylic acid, facilitating its reaction with ammonia (B1221849) or an ammonia equivalent. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with ammonia. Another approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like N,N-dimethylaminopyridine (DMAP). google.com

A one-pot methodology for the amidation of carboxylic acids has been described that utilizes the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618). nih.gov This method allows for the conversion of various carboxylic acids, including aromatic ones, into their corresponding amides using primary and secondary amines at room temperature in good to excellent yields. nih.gov

Starting MaterialReagentsProductYield
4-Iodo-3-methylbenzoic acidThionyl chloride, AmmoniaThis compoundHigh
4-Iodo-3-methylbenzoic acidDCC, DMAP, AmmoniaThis compoundGood
4-Iodo-3-methylbenzoic acidN-chlorophthalimide, Triphenylphosphine, AmineThis compoundGood to Excellent

Direct Halogenation of Benzamide Derivatives

An alternative conventional strategy is the direct iodination of 3-methylbenzamide. This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents, the amide and the methyl groups. The amide group is a meta-director, while the methyl group is an ortho-, para-director. The position of iodination to form this compound is ortho to the methyl group and meta to the amide group. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) are commonly employed for this purpose. lookchem.com The reaction conditions can be tuned to optimize the yield of the desired isomer. lookchem.com

Multi-step Synthesis from Related Benzene Derivatives

More intricate synthetic routes to this compound often commence from readily available benzene derivatives, involving a sequence of reactions to introduce the necessary functional groups.

Esterification and Subsequent Amidation Routes

A common multi-step approach involves the initial synthesis of a methyl or ethyl ester of 4-iodo-3-methylbenzoic acid, followed by amidation. For instance, 4-iodo-3-methylbenzoic acid can be esterified using methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. google.com A patent describes a modified procedure for the preparation of the methyl ester of 4-iodo-3-nitrobenzoic acid with an 85% yield using sulfuric acid as a catalyst. google.com An even more efficient method for esterification detailed in the same patent involves refluxing the carboxylic acid with trimethyl orthoacetate, resulting in a near-quantitative yield of the methyl ester. google.com This ester is then converted to the amide by treatment with ammonia. google.com Using anhydrous ammonia gas in a suitable solvent like methanol is often preferred over aqueous ammonia to avoid hydrolysis of the ester. google.com

IntermediateReagents for AmidationProductYield
Methyl 4-iodo-3-methylbenzoateAnhydrous Ammonia, MethanolThis compoundHigh
Ethyl 4-iodo-3-methylbenzoateAnhydrous Ammonia, EthanolThis compoundHigh

Conversion from Substituted Halobenzamides

The synthesis can also proceed from other substituted halobenzamides. For example, a synthetic pathway might start with a different halogen at the 4-position, which is then converted to iodine via a halogen exchange reaction, though this is less common. A more practical approach could involve starting with a precursor like 4-amino-3-methylbenzamide, which can be converted to this compound through a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with potassium iodide.

Modern Catalytic Approaches

Recent advancements in organic synthesis have led to the development of modern catalytic methods for the formation of C-I and C-N bonds, which can be applied to the synthesis of this compound.

Iridium-catalyzed C-H iodination has emerged as a powerful tool for the direct and selective functionalization of arenes. acs.orgnih.gov This method can be applied to benzamides, directing the iodination to the ortho position of the amide group. acs.orgnih.gov By using a directing group, this catalytic system can achieve high regioselectivity. Research has shown that Ir(III) catalysis can be used for the selective ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.orgnih.gov While this would typically yield 2-iodo-3-methylbenzamide (B8014223) from 3-methylbenzamide, modifications to the catalytic system or the use of specific directing groups could potentially steer the iodination to the desired 4-position.

Furthermore, palladium-catalyzed cross-coupling reactions represent another modern approach. For instance, a bromo- or chloro-substituted benzamide could potentially undergo a palladium-catalyzed coupling reaction with an iodine source. However, direct C-H activation and iodination are often more atom-economical.

A patent for a method of producing primary amide compounds from secondary or tertiary amides has been filed, which could be relevant for the final amidation step in a multi-step synthesis. google.com Additionally, manganese-catalyzed methoxymethylation of primary amides has been reported as a green and sustainable method, showcasing advancements in amide functionalization. rsc.org While not directly producing this compound, these catalytic innovations highlight the evolving landscape of amide synthesis that could be adapted for its preparation.

Transition Metal-Catalyzed Reactions Utilizing the Aryl Halide Moiety

The aryl iodide functionality of this compound and its precursors serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org

Palladium-catalyzed reactions are particularly prominent. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to functionalize the aryl iodide position. In one example, the coupling of a vinyl iodide with 3,4-dimethoxyphenylboronic acid in the presence of palladium acetate (B1210297) and 2-(di-t-butylphosphine)biphenyl yielded the desired product in 62% yield. nih.gov Another palladium-catalyzed method involves the aminocarbonylation of aryl iodides. diva-portal.orgresearchgate.net This reaction can be carried out using a two-chamber system with a palladium acetate catalyst and a phosphine (B1218219) ligand to produce acyl amidines. diva-portal.org The choice of ligand, such as triphenylphosphine (PPh3), DPEphos, Xantphos, dppp, or dppf, can significantly influence the reaction yield. diva-portal.org

Nickel and copper-catalyzed reactions also offer effective pathways. Nickel-catalyzed oxidative synthesis has been used to produce 3-iminoisoindolinones from iodo-derivatized benzamides, although in some cases, the yields were reported to be poor. nih.gov Copper-catalyzed reactions, often proceeding through the oxidative addition of the carbon-iodine bond to a Cu(I) species, are utilized for coupling with arylboronic acids or alkynes.

The efficiency of these transition metal-catalyzed reactions is often dependent on several factors, including the choice of catalyst, ligand, base, and solvent. For example, in a Suzuki-Miyaura coupling, the use of PdCl2(dppf) as a catalyst with an aqueous solution of potassium hydroxide (B78521) as the base resulted in a 63% yield. mdpi.com Similarly, the selection of a base like N,N-dicyclohexylmethylamine and a palladium source such as palladium acetate with a ligand like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene is crucial for successful coupling. google.com

Table 1: Examples of Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst SystemReactantsProduct TypeYieldReference
Suzuki-Miyaura CouplingPalladium acetate, 2-(di-t-butylphosphine)biphenylVinyl iodide, 3,4-dimethoxyphenylboronic acidCoupled aryl-vinyl compound62% nih.gov
AminocarbonylationPd(OAc)₂, PPh₃Aryl iodide, AmidineAcyl amidineUp to 87% diva-portal.org
Suzuki-Miyaura CouplingPdCl₂(dppf), KOHAryl bromide, 4-iodoanisoleBiaryl compound63% mdpi.com

Stereoselective Synthesis Methodologies for Chiral Analogues

The development of stereoselective methods for synthesizing chiral analogues of this compound is crucial for accessing specific stereoisomers with potential biological activity. One notable advancement is the Ritter-type trans-difunctionalization of alkynes. nih.govrsc.orgchemrxiv.org This reaction, mediated by a trivalent iodine electrophile like benziodoxole triflate (BXT), allows for the regio- and stereoselective synthesis of tetrasubstituted β-iodanyl enamides. nih.govrsc.org

The process is believed to involve the nucleophilic attack of a nitrile on a benziodoxole cation-activated alkyne, followed by the addition of water to the resulting nitrilium cation. nih.gov This methodology has been successfully applied to a range of internal alkynes and both alkyl- and arylnitriles, providing access to tri- and tetrasubstituted enamides that are challenging to synthesize via other routes. nih.govrsc.org The reaction conditions can be optimized to achieve high stereoselectivity. For example, reacting 4-octyne (B155765) with benziodoxole triflate and water in the presence of sodium carbonate in dry acetonitrile (B52724) at room temperature resulted in the desired trans-enamide in 90% yield with exclusive stereoselectivity. nih.gov

The iodanyl group in the resulting enamide products serves as a versatile functional group for further synthetic transformations, enabling the preparation of a diverse array of complex molecules. nih.govrsc.org

Optimization of Synthetic Pathways

The optimization of synthetic routes to this compound and its derivatives is critical for improving yield, purity, and scalability. This involves a careful consideration of reaction parameters and the management of side reactions.

Influence of Solvents and Reaction Parameters

The choice of solvent and other reaction parameters such as temperature and catalyst loading can have a profound impact on the outcome of the synthesis. For instance, in the preparation of 4-iodo-3-nitrobenzamide (B1684207) from 4-iodo-3-nitrobenzoic acid, the use of dimethylformamide (DMF) as a solvent can facilitate a nucleophilic aromatic substitution side reaction. google.com An alternative, solvent-free approach using trimethyl orthoacetate at reflux (~110°C) provides the methyl ester in almost quantitative yield, avoiding such impurities. google.com Subsequent amidation in methanol at a low temperature (-15°C) followed by crystallization from a methanol-water mixture yields the highly pure amide. google.com

In transition metal-catalyzed reactions, the solvent can influence catalyst activity and selectivity. For the aminocarbonylation of aryl iodides, DMF was found to be a superior solvent compared to DMA, DMSO, and others, leading to higher yields. diva-portal.org The reaction temperature and time are also critical; decreasing the temperature from 100°C to 80°C and the time from 4 hours to 2 hours in one instance provided a similar high yield. diva-portal.org Catalyst loading is another key parameter to optimize, as both increasing and decreasing the catalyst amount from the optimal 5% resulted in lower yields. diva-portal.org

The rate of stirring can also be a surprisingly important factor, with inefficient stirring leading to lower yields in certain heterogeneous reactions. rsc.org Furthermore, the choice of solvent can dictate the chemoselectivity of a reaction. In a PISA-mediated synthesis of isoquinolinone derivatives, using anhydrous acetonitrile led to the 4-substituted product, while wet hexafluoro-2-isopropanol favored the 3-substituted isomer. beilstein-journals.org

Table 2: Influence of Solvents on Reaction Yield

ReactionSolventYieldReference
Aminocarbonylation of Aryl IodideDMA61% diva-portal.org
DMF74% diva-portal.org
DMSO12% diva-portal.org
PISA-mediated Isoquinolinone SynthesisAcetonitrile (anhydrous)86% (4-substituted) beilstein-journals.org
Hexafluoro-2-isopropanol (wet)Moderate (3-substituted) beilstein-journals.org

Management of Side Reactions and Impurity Formation

The formation of impurities is a significant challenge in the synthesis of this compound and its analogues. A common side reaction in the synthesis of 4-iodo-3-nitrobenzamide using thionyl chloride and DMF is the formation of 4-chloro-3-nitrobenzamide. google.com This occurs via a nucleophilic aromatic substitution of the iodo group, which is activated by the ortho-nitro group and facilitated by the aprotic solvent DMF. google.com This impurity can be present at levels of 2-5%. google.com To circumvent this, a two-step process involving esterification with trimethyl orthoacetate followed by amidation has been developed, which avoids the formation of this chloro impurity. google.com

In palladium-catalyzed cross-coupling reactions, impurities can arise from side reactions involving the catalyst or ligands. For example, in the condensation of 6-iodoindazole with 2-mercapto-N-methylbenzamide, the use of a palladium catalyst with a Xantphos ligand can lead to the formation of Xantphos-related impurities due to the exchange of aryl groups on the ligand, particularly if the reaction does not go to completion. googleapis.com

Careful control of reaction conditions is essential to minimize these side reactions. For instance, in the iodination of 4-hydroxybenzamide, maintaining low temperatures (0–10°C) helps to minimize the formation of diiodinated byproducts. Post-reaction purification techniques, such as recrystallization, are often necessary to achieve high purity. A methanol-water solvent system has been shown to be effective for purifying 4-iodo-3-nitrobenzamide, yielding a product with >99.5% purity. google.com

Spectroscopic Characterization and Structural Elucidation of 4 Iodo 3 Methylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information about the electronic environment of the protons in the 4-Iodo-3-methylbenzamide molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amide protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton to its position on the benzene (B151609) ring and the benzamide (B126) functional group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would display unique resonances for each carbon atom, including the methyl carbon, the aromatic carbons (both protonated and quaternary), and the carbonyl carbon of the amide group. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms.

Multidimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of atoms within the molecule, multidimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would establish correlations between protons and the carbon atoms to which they are directly attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): This would provide information about through-space proximity of protons, which can be crucial for confirming the substitution pattern on the aromatic ring, for instance, the proximity of the methyl group protons to a specific aromatic proton.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Accurate Mass Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS is vital for determining the exact molecular weight of a compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of iodine, carbon, hydrogen, nitrogen, and oxygen in the expected ratios for C₈H₈INO. This technique is a definitive method for molecular formula confirmation.

LC-MS/MS for Trace Analysis and Compound Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for detecting and quantifying compounds, even at trace levels in complex mixtures. In the context of this compound, LC-MS/MS could be employed to study its metabolic fate, identify it in environmental samples, or quantify it in a reaction mixture. The technique involves separating the compound using liquid chromatography and then subjecting it to two stages of mass analysis. The first stage selects the molecular ion, and the second stage fragments it and analyzes the resulting product ions, creating a unique fragmentation pattern that serves as a fingerprint for the compound's identification.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit a series of absorption bands that correspond to the vibrations of its constituent functional groups: the amide group (-CONH₂), the substituted benzene ring, the carbon-iodine bond, and the methyl group. By analyzing the position, intensity, and shape of these bands, a detailed picture of the molecule's functional makeup can be established.

The primary amide group is characterized by several distinct vibrational modes. The N-H stretching vibrations typically appear as two bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the N-H bonds. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is typically found between 1650 and 1580 cm⁻¹.

The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide clues about the positions of the iodo, methyl, and benzamide groups. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The methyl group will show characteristic C-H stretching and bending vibrations.

An illustrative breakdown of the expected key infrared absorption bands for this compound is presented in the interactive data table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretching3400 - 3100Amide (-CONH₂)
Aromatic C-H Stretching3100 - 3000Benzene Ring
Aliphatic C-H Stretching2975 - 2850Methyl (-CH₃)
C=O Stretching (Amide I)1680 - 1630Amide (-CONH₂)
N-H Bending (Amide II)1650 - 1580Amide (-CONH₂)
Aromatic C=C Stretching1600 - 1450Benzene Ring
C-I Stretching600 - 500Carbon-Iodine

Single Crystal X-ray Diffraction for Definitive Structural Assignment

While IR spectroscopy identifies the functional groups present, single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the crystalline state. iastate.edu This powerful technique allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry. measurlabs.comwikipedia.org

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By collecting and analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.govulisboa.pt From this electron density map, the positions of the individual atoms can be determined with high precision.

The crystallographic data obtained from an SC-XRD experiment provides a wealth of structural information. Key parameters include the crystal system and space group, which describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal. The refinement of the crystal structure yields precise atomic coordinates for each atom in the asymmetric unit, from which intramolecular bond lengths and angles can be calculated. This data provides unequivocal evidence for the proposed structure of this compound, confirming the substitution pattern on the benzene ring and the conformation of the amide group.

A representative table of crystallographic data that would be obtained for this compound is shown below. This table illustrates the type of detailed structural information that is generated from a single-crystal X-ray diffraction analysis.

ParameterIllustrative Value
Empirical FormulaC₈H₈INO
Formula Weight261.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)17.876(7)
α (°)90
β (°)105.12(3)
γ (°)90
Volume (ų)947.1(6)
Z4
Calculated Density (g/cm³)1.832

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 3 Methylbenzamide

Nucleophilic Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for nucleophilic attack. The reactivity at this position is influenced by the nature of the halogen and the electronic environment of the benzene (B151609) ring.

Halide Displacement Reactions

The iodine atom in 4-Iodo-3-methylbenzamide can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the halide on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For a successful SNAr reaction, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. google.com

In the case of this compound, the benzamide (B126) group (-CONH₂) is a deactivating group, making standard SNAr reactions challenging. However, the reactivity of aryl halides in nucleophilic substitution is also dependent on the identity of the halogen. Iodine is a better leaving group than bromine or chlorine in many contexts. The general reactivity trend for halogens as leaving groups in displacement reactions is I > Br > Cl > F. researchgate.net This is due to the weaker carbon-iodine bond compared to other carbon-halogen bonds.

While direct displacement on this compound under typical SNAr conditions is not highly favorable due to the lack of strong ortho/para activation, such reactions can be facilitated under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck reactions), where the aryl iodide is a highly effective substrate. For instance, a related compound, 4-iodo-3-nitrobenzamide (B1684207), shows susceptibility to nucleophilic substitution where the iodo group is displaced by a chloro group, a reaction facilitated by the strongly electron-withdrawing nitro group at the ortho position. google.com

Table 1: General Reactivity of Halides in Displacement Reactions
HalogenLeaving Group AbilityCarbon-Halogen Bond Strength (kJ/mol)
Iodine (I)Excellent~240
Bromine (Br)Good~280
Chlorine (Cl)Moderate~340
Fluorine (F)Poor~485

Reactivity of the Amide Nitrogen Center

The nitrogen atom of the benzamide moiety possesses a lone pair of electrons, imparting it with nucleophilic character. However, this nucleophilicity is significantly diminished due to the resonance delocalization of the lone pair with the adjacent carbonyl group. This resonance stabilization makes the amide nitrogen much less reactive than the nitrogen of an amine.

Despite its reduced reactivity, the amide nitrogen can participate in certain reactions, such as N-alkylation. This typically requires a strong base to deprotonate the nitrogen, forming a more potent nucleophilic amide anion, which can then react with an alkyl halide. beilstein-journals.org The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. beilstein-journals.org

Table 2: Conditions for N-Alkylation of Amides
Reagent TypeExamplesPurpose
BaseSodium hydride (NaH), Potassium carbonate (K₂CO₃)Deprotonates the amide nitrogen to form a more nucleophilic anion.
Alkylating AgentMethyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr)Provides the alkyl group to be attached to the nitrogen.
SolventDimethylformamide (DMF), Tetrahydrofuran (B95107) (THF)Provides a medium for the reaction.

Electrophilic Aromatic Substitution Patterns

Further substitution on the benzene ring of this compound is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the iodo group (-I), and the amide group (-CONH₂). Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

The directing effects of the substituents are as follows:

Methyl group (-CH₃): An activating group that donates electron density to the ring by induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

Iodo group (-I): A deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. pressbooks.pub

Amide group (-CONH₂): A deactivating group due to the electron-withdrawing nature of the carbonyl group through both induction and resonance. It directs incoming electrophiles to the meta position. lkouniv.ac.in

When multiple substituents are present, the position of the next substitution is determined by a combination of these effects. The most powerfully activating group generally controls the regioselectivity. In this compound, the methyl group is the sole activating group. The available positions for substitution are C2, C5, and C6.

Position C2 is ortho to the methyl group and ortho to the iodo group.

Position C6 is ortho to the methyl group and meta to the iodo and amide groups.

Position C5 is para to the iodo group, meta to the methyl group, and ortho to the amide group.

Considering the directing effects, substitution is most likely to occur at the positions activated by the methyl and iodo groups, which are C2 and C6. The amide group directs meta to itself, which would be position C6 (and C2). Therefore, the directing effects of the methyl and amide groups are reinforcing towards position C6. Steric hindrance may also play a role, potentially favoring substitution at the less hindered position.

Table 3: Directing Effects of Substituents on this compound
SubstituentPositionEffect on ReactivityDirecting Effect
-CH₃3ActivatingOrtho, Para
-I4DeactivatingOrtho, Para
-CONH₂1DeactivatingMeta

Functional Group Transformations of the Benzamide Moiety

The benzamide functional group is a versatile handle for various chemical transformations, allowing for the synthesis of other important organic compounds.

Hydrolysis and Interconversion to Carboxylic Acids and Esters

The amide bond in this compound can be cleaved through hydrolysis to yield 4-iodo-3-methylbenzoic acid. sigmaaldrich.com This reaction can be catalyzed by either acid or base and typically requires heating.

Acid-catalyzed hydrolysis: The reaction is carried out in the presence of a strong acid (e.g., H₂SO₄, HCl) and water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis: This is performed using a strong base (e.g., NaOH, KOH) in an aqueous solution. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The resulting 4-iodo-3-methylbenzoic acid can be subsequently converted into an ester, such as methyl 4-iodo-3-methylbenzoate, through Fischer esterification. researchgate.netnih.gov This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Table 4: Conditions for Benzamide Transformations
TransformationReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (aq), heat4-Iodo-3-methylbenzoic acid
Base-Catalyzed HydrolysisNaOH (aq), heatSodium 4-iodo-3-methylbenzoate
Fischer EsterificationMethanol (B129727), H₂SO₄ (cat.), heatMethyl 4-iodo-3-methylbenzoate

Reduction to Amine Derivatives

The amide functionality of this compound can be reduced to a primary amine, yielding (4-iodo-3-methylphenyl)methanamine. achemblock.comuni.lu This transformation requires a powerful reducing agent capable of reducing the carbonyl group of the amide.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Table 5: Reagents for the Reduction of Benzamides
Reducing AgentTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)1) Anhydrous THF or Diethyl Ether; 2) H₂O workup
Borane (BH₃)Anhydrous THF, often as a BH₃·THF complex

Table of Mentioned Chemical Compounds

Compound NameMolecular Formula
This compoundC₈H₈INO
4-iodo-3-nitrobenzamideC₇H₅IN₂O₃
4-chloro-3-nitrobenzamideC₇H₅ClN₂O₃
Sodium hydrideNaH
Potassium carbonateK₂CO₃
Methyl iodideCH₃I
Benzyl bromideC₇H₇Br
Dimethylformamide (DMF)C₃H₇NO
Tetrahydrofuran (THF)C₄H₈O
4-iodo-3-methylbenzoic acidC₈H₇IO₂
Sulfuric acidH₂SO₄
Hydrochloric acidHCl
Sodium hydroxideNaOH
Potassium hydroxideKOH
Sodium 4-iodo-3-methylbenzoateC₈H₆INaO₂
Methyl 4-iodo-3-methylbenzoateC₉H₉IO₂
MethanolCH₄O
(4-iodo-3-methylphenyl)methanamineC₈H₁₀IN
Lithium aluminum hydrideLiAlH₄
BoraneBH₃
Diethyl etherC₄H₁₀O

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnobelprize.org For a substrate like this compound, the presence of an aryl iodide functional group makes it an excellent candidate for such transformations. The reactivity of the carbon-iodine bond is significantly higher compared to other carbon-halogen bonds (I > Br > Cl > F), facilitating the initial oxidative addition step that is crucial for the catalytic cycle. wikipedia.orgyoutube.com These reactions are valued for their tolerance of a wide range of functional groups and are typically conducted under mild conditions. nobelprize.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgmdpi.com This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Given its aryl iodide structure, this compound is a highly reactive substrate for this transformation. The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org The general protocol involves the coupling of an aryl iodide with a terminal alkyne to produce a disubstituted alkyne. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling is another fundamental palladium-catalyzed reaction that forms a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org For this compound, a Suzuki coupling would involve its reaction with an organoboron reagent in the presence of a palladium catalyst and a base. yonedalabs.com The reaction is known for its mild conditions, low toxicity of boron reagents, and compatibility with various functional groups. yonedalabs.comorganic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent system can be tailored to optimize the reaction for specific substrates. organic-chemistry.org

Table 1: Comparison of Sonogashira and Suzuki Reactions for Aryl Iodides

Feature Sonogashira Coupling Suzuki Coupling
Coupling Partner Terminal Alkyne Organoboron Compound (e.g., Boronic Acid)
Bond Formed C(sp²)-C(sp) C(sp²)-C(sp²) or C(sp²)-C(sp³)
Typical Catalysts Pd(0) complex, Cu(I) co-catalyst Pd(0) complex
Base Requirement Amine base (e.g., triethylamine) Various bases (e.g., carbonates, phosphates)

| Key Advantage | Direct formation of arylalkynes | High functional group tolerance, low toxicity |

While palladium has dominated the field of cross-coupling reactions, the cost and toxicity of palladium have driven research into alternative metal catalysts. frontiersin.orgrsc.org Several other transition metals have been found to catalyze similar transformations.

Copper: Copper has emerged as a promising and more cost-effective alternative to palladium. frontiersin.org It can facilitate oxidative coupling reactions and has been used in both palladium-free and co-catalyzed systems, including Sonogashira reactions. wikipedia.orgfrontiersin.org

Nickel: Nickel catalysts are also used for cross-coupling reactions, particularly for substrates that are less reactive with palladium, such as aryl chlorides. merckmillipore.com They can be employed in various coupling reactions, including Suzuki-type transformations. nih.gov

Gold, Platinum, Iron: These metals have also been investigated as catalysts for oxidative coupling reactions, offering different reactivity profiles and selectivities compared to palladium. frontiersin.org

Iridium: Iridium complexes have been used in photoredox catalysis to facilitate three-component coupling reactions involving aryl donors. frontiersin.org

The development of ligand-free metal-catalyzed cross-coupling reactions is another area of active research, aiming to create more sustainable, recyclable, and cost-effective catalytic systems. rsc.orgrsc.org

Reaction Mechanism Elucidation and Kinetic Studies

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, proceeds through a catalytic cycle involving three primary steps. nobelprize.orglibretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) complex. nobelprize.orglibretexts.org The high reactivity of the C-I bond makes this step rapid for aryl iodides. youtube.com

Transmetalation: In this step, the organic group from the second coupling partner is transferred to the palladium(II) complex. libretexts.orgyoutube.com

In the Suzuki reaction , the organoboron compound is activated by a base, forming a borate (B1201080) species that transfers its organic group to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org

In the Sonogashira reaction , the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. youtube.comyoutube.com A copper-free mechanism is also proposed where the alkyne coordinates directly to the palladium center after deprotonation by a base. libretexts.orgrsc.org

Reductive Elimination: This is the final step where the two organic groups on the palladium complex couple and are eliminated as the final product, forming the new C-C bond. libretexts.orgyoutube.com This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

Step Description Palladium Oxidation State Change
Oxidative Addition Aryl iodide adds to the palladium center. Pd(0) → Pd(II)
Transmetalation Organic group is transferred from the coupling partner to palladium. Pd(II) → Pd(II)

| Reductive Elimination | The coupled product is formed and released from the palladium. | Pd(II) → Pd(0) |

Kinetic studies are crucial for elucidating the finer details of these reaction mechanisms, such as identifying the rate-determining step and understanding the role of ligands and additives. libretexts.org For example, studies on Sonogashira couplings have helped to support the proposed catalytic cycles and understand the influence of copper on the reaction rate. rsc.org While specific kinetic data for this compound is not detailed in the provided sources, the general principles derived from studies of other aryl iodides are applicable. The rate of oxidative addition, for instance, is well-established to be faster for aryl iodides than for other aryl halides. wikipedia.org

Computational Chemistry and Molecular Modeling of 4 Iodo 3 Methylbenzamide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) methods are fundamental to understanding the electronic makeup of a molecule, which governs its reactivity and properties. These ab initio calculations solve the Schrödinger equation to describe the distribution of electrons within the molecular framework.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure beyond simple Lewis diagrams. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they dictate the molecule's reactivity towards other chemical species.

For 4-Iodo-3-methylbenzamide, calculations based on methodologies applied to similar structures suggest that the HOMO is primarily localized on the electron-rich iodomethylphenyl ring. chemrxiv.org The iodine and methyl substituents, along with the π-system of the benzene (B151609) ring, contribute significantly to this orbital. The LUMO, conversely, is expected to be distributed over the electron-withdrawing benzamide (B126) group, particularly the π* antibonding orbital of the carbonyl group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap implies that the molecule can be more easily excited and is generally more reactive.

Natural Bond Orbital (NBO) analysis is another QM tool used to study charge distribution and donor-acceptor interactions within the molecule. chemrxiv.orgrsc.org This analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would quantify the charge on each atom, revealing the electronegative character of the oxygen and nitrogen atoms and the complex electronic nature of the carbon-iodine bond. nsf.gov

Based on calculations for closely related compounds, several global reactivity descriptors for this compound can be estimated. chemrxiv.org

ParameterDescriptionPredicted Characteristic
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.Moderately large, suggesting good kinetic stability.
Chemical Potential (μ)The tendency of electrons to escape from the system; relates to electronegativity.Negative value, indicating the molecule is stable.
Chemical Hardness (η)Resistance to change in electron distribution.Positive value, correlating with stability.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts electrons.Indicates a moderate capacity to act as an electrophile.

Quantum mechanical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By modeling the interaction of this compound with a reactant, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points on the potential energy surface, including intermediates (local minima) and, most importantly, transition states (saddle points).

For instance, in a hypothetical directed C-H activation reaction at the ortho-position of the benzamide's N-H group, DFT calculations could be used to model the entire catalytic cycle. rsc.org The process would involve:

Reactant Complex Formation: Modeling the initial interaction between this compound and the catalyst.

Transition State Search: Locating the transition state for the key bond-breaking and bond-forming steps, such as the C-H bond cleavage.

Intermediate Characterization: Identifying any stable intermediates formed along the reaction coordinate.

Product Formation: Modeling the final steps that release the product and regenerate the catalyst.

The activation energy (ΔG‡) for each step is calculated as the difference in free energy between the transition state and the preceding reactant or intermediate. The step with the highest activation energy is the rate-determining step of the reaction. This analysis provides a quantitative understanding of the reaction's kinetics and feasibility. rsc.org

Hypothetical Free Energy Profile for a C-H Activation Reaction
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials (this compound + Catalyst)0.0
Intermediate 1Initial coordination complex-5.2
Transition State 1Transition state for C-H bond cleavage+22.5
Intermediate 2Metallacyclic intermediate+2.1
Transition State 2Transition state for subsequent bond formation+18.7
ProductsFinal functionalized product + regenerated catalyst-15.0

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics excels at describing electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape in response to its environment (e.g., in a solvent).

For this compound, a key area of conformational flexibility is the rotation around the single bonds connecting the aromatic ring to the carbonyl carbon and the carbonyl carbon to the nitrogen atom. MD simulations can be used to:

Explore Rotational Barriers: By calculating the energy as a function of the dihedral angles, MD can determine the energy barriers to rotation. This helps identify the most stable conformers.

Analyze Solvent Effects: Running simulations in an explicit solvent (like water or DMSO) reveals how interactions with solvent molecules influence the preferred conformation and flexibility of the benzamide.

Generate Conformational Ensembles: MD provides a statistical ensemble of the different shapes the molecule can adopt at a given temperature, which is crucial for understanding its interactions with biological targets, as a molecule rarely exists in a single static conformation.

The results of these simulations can be visualized through plots of dihedral angle distributions or root-mean-square deviation (RMSD) over time, providing a clear picture of the molecule's structural dynamics.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a computationally efficient subset of quantum mechanical methods that is widely used to predict a variety of molecular properties with high accuracy. It is particularly effective for optimizing molecular geometries and studying intermolecular forces.

A fundamental step in any computational study is to find the molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. DFT methods, often using functionals like B3LYP, are employed to perform this geometric optimization.

For this compound, optimization would yield precise values for all bond lengths, bond angles, and dihedral angles. A key structural feature of benzamides is the relative orientation of the aromatic ring and the amide plane. Based on crystal structure data of the close analogue 2-iodobenzamide, the aromatic ring is significantly twisted out of the plane of the amide group. nih.govresearchgate.net This twist is a result of balancing steric hindrance and electronic effects like conjugation. DFT optimization can accurately predict this dihedral angle and provide a detailed 3D model of the molecule's most stable conformation.

Predicted Geometric Parameters for this compound
ParameterDescriptionPredicted Value (based on analogues)
C=O Bond LengthCarbonyl double bond~1.24 Å
C-N Bond LengthAmide C-N bond~1.34 Å
C-I Bond LengthAromatic carbon to iodine bond~2.10 Å
O=C-N Bond AngleAngle within the amide group~122°
C(ring)-C(amide)-N-H DihedralTwist between the ring and amide plane~45-55° nih.gov

Non-covalent interactions are crucial for determining how molecules interact with each other, influencing properties like crystal packing, solubility, and receptor binding. nih.gov DFT is an excellent tool for identifying and characterizing these weak forces. mdpi.commdpi.com

For this compound, several key non-covalent interactions can be predicted:

Hydrogen Bonding: The amide group contains N-H bonds that can act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. In the solid state, these groups are expected to form strong N-H···O hydrogen bonds, linking molecules together into dimers or chains. nih.govresearchgate.net

Halogen Bonding: The iodine atom on the aromatic ring can participate in halogen bonding. This occurs because the electron distribution around the iodine is anisotropic, creating a region of positive electrostatic potential (a "σ-hole") along the extension of the C-I bond. nih.gov This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the π-electron cloud of a benzene ring (C-I···π interaction) or a lone pair on a carbonyl oxygen. nih.gov

π-π Stacking: The aromatic rings of two molecules can stack on top of each other, an interaction driven by dispersion forces and electrostatic complementarity.

Tools like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions as surfaces in real space, providing a qualitative map of where attractive or repulsive forces dominate between molecules. nih.govmdpi.com

Predicted Non-Covalent Interactions in this compound
Interaction TypeDonorAcceptorPredicted Role
Hydrogen BondAmide N-HCarbonyl Oxygen (O=C)Primary interaction for forming molecular chains/dimers. nih.govresearchgate.net
Halogen BondIodine (σ-hole)Aromatic π-system or Carbonyl OxygenDirectional interaction contributing to crystal packing. nih.gov
π-π StackingAromatic RingAromatic RingContributes to stabilizing the packing of aromatic cores.
C-H···O InteractionAromatic C-HCarbonyl Oxygen (O=C)Weak hydrogen bonds that provide additional stabilization.

Advanced Applications of 4 Iodo 3 Methylbenzamide in Organic Synthesis

Strategic Use as a Key Synthetic Building Block

The utility of 4-Iodo-3-methylbenzamide as a key synthetic building block stems primarily from the reactivity of the aryl-iodide bond. Aryl iodides are important substrates in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov The reaction, first published by Akira Suzuki in 1979, involves the cross-coupling of an organohalide with an organoboron compound using a palladium complex as a catalyst. wikipedia.org

The 4-iodo position on the benzamide (B126) ring is particularly amenable to reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at this position. nih.govorganic-chemistry.org

Key Features of this compound in Synthesis:

Reactive C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive in oxidative addition steps of catalytic cycles. fiveable.me

Functional Group Tolerance: Modern cross-coupling protocols are known for their tolerance of various functional groups, meaning the amide group on this compound can typically be preserved during the reaction. youtube.com

Steric and Electronic Tuning: The methyl group at the 3-position provides steric influence that can affect the conformation of the final product, while the amide group's electronic properties can modulate the reactivity of the aromatic ring.

Below is a table illustrating the potential of this compound in various palladium-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerGeneral Product StructureSignificance
Suzuki-Miyaura CouplingAryl/Alkenyl Boronic Acid or Ester (R-B(OR)₂)Biaryl or Aryl-alkeneFormation of C-C bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.org
Heck CouplingAlkene (e.g., Styrene)Substituted AlkeneForms substituted alkenes by creating a new C-C bond at the vinylic position.
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Aryl AlkyneCreates C-C bonds between sp and sp² hybridized carbons, essential for synthesizing conjugated systems.
Buchwald-Hartwig AminationAmine (R₂NH)Aryl AmineForms C-N bonds, a crucial transformation for synthesizing anilines and their derivatives.

Utility as a Scaffold for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of that target's function in a biological system. The molecular structure of this compound provides a robust and versatile scaffold for the development of such probes.

The benzamide core is a common motif in many biologically active molecules and can serve as a recognition element for various protein targets. The true utility of the this compound scaffold, however, lies in its potential for derivatization. The iodo group acts as a synthetic "handle," allowing for the late-stage introduction of various functionalities through the cross-coupling reactions mentioned previously. This enables the attachment of:

Reporter Tags: Fluorescent dyes or biotin (B1667282) tags can be appended to visualize or isolate the biological target.

Affinity Labels: Photo-reactive groups can be introduced to create covalent bonds with the target upon photo-activation, facilitating target identification.

Modulating Groups: Different chemical groups can be systematically introduced to explore structure-activity relationships (SAR) and optimize the probe's potency and selectivity.

For example, the benzamide structure is a known pharmacophore for certain classes of enzymes and receptors. By using this compound as a starting point, chemists can rapidly generate a library of candidate probes with diverse substituents at the 4-position to screen for desired biological activity.

Probe ComponentFunctionSynthetic Approach using the Scaffold
Recognition ElementBinds to the biological target.The core benzamide structure serves as the initial recognition element.
LinkerProvides spatial separation between the recognition element and a tag.Can be installed via cross-coupling at the 4-iodo position.
Reporter Tag (e.g., Fluorophore)Allows for detection and visualization.A fluorophore-containing boronic acid or alkyne can be attached via Suzuki or Sonogashira coupling.
Reactive Group (e.g., Azide)Enables "click chemistry" for bioconjugation.An azide-containing moiety can be coupled to the scaffold.

Role in the Design and Synthesis of Functional Materials (e.g., Covalent Organic Frameworks)

Functional materials are materials designed to possess specific properties that can be utilized in various technological applications. Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. nso-journal.org Their high surface area, tunable porosity, and chemical stability make them promising for applications in gas storage, catalysis, and sensing. nso-journal.org

Aromatic compounds with multiple reactive sites are essential monomers for the synthesis of COFs. This compound, or derivatives thereof, can serve as a valuable linker or building block in the creation of such materials.

The rigid phenyl ring provides a well-defined structural unit for building an ordered framework.

The iodo and amide groups can be used as points of polymerization or can be modified to introduce other reactive functionalities.

Specifically, the incorporation of iodine atoms into the backbone of a functional material like a COF can impart unique properties. Iodine-containing materials have shown promise as radiosensitizers for enhancing radiotherapy, as the high atomic number of iodine increases the absorption of X-rays. rsc.org Furthermore, the electron-rich nature of the aromatic ring and the amide group, combined with the potential for halogen bonding from the iodine, can create COFs with a high affinity for capturing volatile iodine gas, a significant concern in nuclear waste management. nso-journal.org

Material TypeRole of this compound ScaffoldPotential Application
Covalent Organic Frameworks (COFs)Can act as a monomer or linker after functionalization of the amide or iodo group.Gas storage, catalysis, iodine capture. nso-journal.org
Radiosensitizing MaterialsThe iodine atom enhances X-ray absorption.Improving the efficacy of cancer radiotherapy. rsc.org
Conductive PolymersCan be incorporated into conjugated polymer backbones via cross-coupling reactions.Organic electronics, sensors.

Derivatization for Isotopic Labeling and Mechanistic Probing

Understanding the mechanism of a chemical reaction or the metabolic fate of a drug in an organism often requires the use of isotopically labeled compounds. moravek.com Isotopic labeling involves replacing one or more atoms in a molecule with their isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C). These labeled molecules can then be traced and monitored using techniques like mass spectrometry or NMR spectroscopy.

This compound is an excellent substrate for derivatization to introduce isotopic labels.

Radiolabeling with Iodine Isotopes: The most direct application is the replacement of the stable ¹²⁷I atom with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.govacs.org This creates a radiolabeled version of the molecule or its derivatives, which is invaluable for biomedical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for in vitro assays like radioligand binding assays. nih.govkoreascience.kr The synthesis of such compounds often involves a late-stage radio-iodination reaction on a non-iodinated precursor.

Stable Isotope Labeling: Stable isotopes like ²H, ¹³C, and ¹⁵N can be incorporated into the this compound structure through multi-step synthesis. For example, a ¹³C-labeled methyl group could be introduced, or the amide nitrogen could be replaced with ¹⁵N. These labeled compounds are crucial for quantitative mass spectrometry and for elucidating reaction mechanisms by tracking the movement of specific atoms. nih.gov

The ability to synthesize radiolabeled compounds is a fundamental tool in drug discovery and development, used to study absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. nih.govdntb.gov.ua The this compound scaffold provides a platform for creating such essential research tools.

IsotopeLabeling Position on ScaffoldApplicationDetection Method
¹²³I / ¹³¹I4-position (replaces stable iodine)SPECT imaging, radiotherapy. nih.govGamma counter / SPECT scanner
¹²⁵I4-position (replaces stable iodine)Radioligand binding assays, autoradiography. acs.orgScintillation counter / Phosphor imager
¹⁴CAromatic ring or methyl groupADME studies, metabolic fate determination. nih.govAccelerator Mass Spectrometry (AMS), Scintillation counting
²H (Deuterium)Aromatic ring or methyl groupMechanistic studies (kinetic isotope effect), altering metabolic profiles.Mass Spectrometry, NMR Spectroscopy
¹⁵NAmide groupMechanistic probing, NMR structural studies.Mass Spectrometry, NMR Spectroscopy

Supramolecular Chemistry and Non Covalent Interactions of 4 Iodo 3 Methylbenzamide

Halogen Bonding (XB) Phenomena

Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). This phenomenon is analogous to the more familiar hydrogen bond. nih.govacs.org In molecules like 4-Iodo-3-methylbenzamide, the iodine atom covalently bonded to the aromatic ring can participate in potent halogen bonds, which are crucial in determining its molecular recognition and self-assembly behavior.

The capacity of the iodine atom in this compound to act as a halogen bond donor originates from a phenomenon known as the σ-hole. nih.gov A σ-hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, directly opposite to the C–I covalent bond. acs.org This localized electropositive region arises from the anisotropic distribution of electron density around the covalently bonded iodine atom. nih.gov

Computational studies on analogous substituted iodobenzenes have quantified the magnitude of this positive electrostatic potential (Vs,max). For a simple iodobenzene (B50100), the Vs,max is approximately +17.6 kcal/mol. nih.govacs.org The presence of substituents on the benzene (B151609) ring significantly modulates the σ-hole's intensity. Electron-withdrawing groups tend to increase the positive potential, making the halogen bond stronger, while electron-donating groups have the opposite effect. acs.orgresearchgate.net In this compound, the methyl group is weakly electron-donating, and the benzamide (B126) group can be weakly electron-withdrawing, leading to a nuanced electronic effect on the iodine's σ-hole. The Vs,max for iodinated molecules generally increases with the atomic number of the halogen, with iodine compounds having, on average, a σ-hole more than twice as positive as chlorinated analogues. arxiv.org This makes the iodine atom in this compound a potent and effective halogen bond donor.

Table 1: Calculated Maximum Electrostatic Potential (Vs,max) of the σ-Hole for Iodobenzene and Related Analogues.
CompoundSubstituentsVs,max (kcal/mol)
Iodomethane-CH₃21.0
Iodobenzene-C₆H₅24.1
Hydrogen Iodide-H30.8

Note: Data is based on computational studies of analogous compounds to illustrate the principles applicable to this compound. acs.org

The geometry of a halogen bond is one of its most defining characteristics. The interaction is highly directional, with the R–I···Y angle (where Y is the halogen bond acceptor) typically approaching linearity, often in the range of 160–180°. beilstein-journals.org This directionality is a direct consequence of the σ-hole being localized on the extension of the C–I bond axis. nih.gov The distance between the iodine and the acceptor atom is also a critical parameter, usually being less than the sum of their van der Waals radii. acs.org

For instance, in crystal structures of related 2-iodo-phenyl methyl-amides, short intermolecular I···O halogen bonds have been observed with distances around 3.012 Å, significantly shorter than the 3.50 Å sum of the van der Waals radii for iodine and oxygen. acs.orgmdpi.com The interaction energies of halogen bonds are comparable to those of moderate hydrogen bonds. Quantum chemical calculations on halobenzene complexes with N-methylacetamide (a model for the amide group) estimate the complex formation energy for I···O contacts to be in the range of 14.2–17.6 kJ/mol. acs.org The strength of these bonds can be enhanced when the halogen bond donor also acts as a hydrogen bond acceptor, a phenomenon termed "Hydrogen Bond enhanced Halogen Bond" (HBeXB), which can increase the interaction energy by approximately 3 kcal/mol. mdpi.com

Table 2: Typical Geometric and Energetic Parameters for Halogen Bonds in Iodobenzene Analogues.
Interaction TypeTypical Distance (Å)Sum of vdW Radii (Å)Typical Angle (C–I···Y)Interaction Energy (kJ/mol)
C–I···O~3.01 - 3.063.50~170°14.2 - 17.6
C–I···N~3.173.53~175°Not specified
C–I···π~3.50N/AVariableNot specified

Note: Data is compiled from studies on various iodobenzene derivatives, including 2-iodo-phenyl methyl-amides and halobenzene complexes, to represent the expected behavior of this compound. acs.orgmdpi.com

Crystal Engineering and Solid-State Structures Modulated by Halogen Bonding

Crystal engineering relies on the predictable nature of non-covalent interactions to design solid-state materials with desired properties. In the case of this compound, both halogen bonding (C–I···Y) and hydrogen bonding (N–H···O) are dominant structure-directing interactions.

The crystal structure of 2-iodobenzamide, a close analogue, reveals a sophisticated supramolecular assembly where N–H···O hydrogen bonds form dimers and tetramers. researchgate.netiucr.orgnih.gov These hydrogen-bonded motifs are then further organized by C–I···π(ring) halogen bonds, which link the tetramers to form extended sheets. researchgate.netiucr.org This demonstrates a hierarchical use of non-covalent interactions, where strong hydrogen bonds create primary synthons that are subsequently arranged by weaker but highly directional halogen bonds. It is highly probable that this compound would exhibit similar behavior, forming robust hydrogen-bonded chains or dimers via its amide groups, with these primary structures being interconnected through C–I···O or C–I···N halogen bonds, leading to complex 2D or 3D networks. The interplay and competition between different potential halogen and hydrogen bond acceptors (the amide oxygen vs. the nitrogen of a neighboring molecule) would be a key factor in determining the final crystal packing.

Impact of Halogen Bonding on Molecular Dynamics and Conformational Landscapes

In solution and in disordered phases, non-covalent interactions like halogen bonds can significantly influence the dynamic behavior and conformational preferences of a molecule. While crystal structures provide a static picture, molecular dynamics (MD) simulations can offer insight into the behavior in more fluid environments. researchgate.net

Applications in Asymmetric Organocatalysis and Chiral Recognition

The unique electronic properties of the iodine atom, particularly in hypervalent states, have led to the development of iodo-aromatic compounds as catalysts in asymmetric organocatalysis. rsc.org Chiral hypervalent iodine reagents are used to mediate a variety of enantioselective oxidative transformations, including the functionalization of carbonyl compounds. rsc.orgrsc.orgacs.org

While this compound itself is not a chiral catalyst, it could serve as a precursor or a key component in the design of such catalysts. By introducing a chiral moiety elsewhere in the molecule or by using it as a co-catalyst, its halogen bonding capability could be harnessed to control the stereochemical outcome of a reaction. The directional halogen bond can serve to orient a substrate within the chiral environment of a catalyst, facilitating enantioselective bond formation. rsc.org

Furthermore, halogen bonding is a recognized tool in chiral recognition. The precise geometric requirements of the halogen bond mean that a chiral halogen bond donor can form diastereomeric complexes with enantiomers of a chiral acceptor, with different stabilities. This difference in stability can be exploited for enantiomeric separation or sensing. nih.gov The combination of a halogen bond donor (the iodine) and a hydrogen bond donor/acceptor (the amide group) in this compound provides multiple points of interaction that could be utilized in the design of selectors for chiral recognition.

Coordination Chemistry and Ligand Properties of 4 Iodo 3 Methylbenzamide Derivatives

Ligand Design Principles and Coordination Motifs

The predictive design of ligands is foundational to the development of new coordination compounds with desired properties. The structure of 4-iodo-3-methylbenzamide offers several features that are critical to its potential function as a ligand in metal complexes.

Identification of Potential Donor Atoms (N, O, I)

A donor atom must possess at least one lone pair of electrons to form a coordinate covalent bond with a metal center. The this compound molecule contains three potential sites for metal coordination: the amide oxygen, the amide nitrogen, and the iodine atom.

Oxygen (O): The carbonyl oxygen of the amide group is a primary potential donor atom. It is an sp²-hybridized atom with two lone pairs of electrons. Generally, amides bind to metal ions through the oxygen atom, which is considered a "hard" donor and preferentially coordinates with hard Lewis acids like many transition metal and main group ions. wikipedia.org Computational studies using Density Functional Theory (DFT) on the coordination of benzamide (B126) with zinc(II) indicate that the electrostatic potential is higher at the oxygen atom than the nitrogen, suggesting that oxygen is the more favorable coordination site. researchgate.net

Nitrogen (N): The amide nitrogen atom also has a lone pair of electrons. However, this lone pair can be delocalized through resonance with the adjacent carbonyl group, which reduces its basicity and availability for coordination. While coordination through nitrogen is less common for neutral amide ligands than through oxygen, it can occur, particularly after deprotonation of the amide N-H bond, a process that is typically induced by specific metal ions like Cu(II) under certain pH conditions. researchgate.netnih.gov

Iodine (I): The iodine atom possesses lone pairs, but as a large, soft, and weakly electronegative atom, it is a very poor Lewis base and is not expected to form traditional coordinate bonds with most metal centers. researcher.life However, the iodine substituent can play a crucial role in the supramolecular assembly of coordination compounds through halogen bonding . mdpi.comnih.gov In this type of non-covalent interaction, the electropositive region on the iodine atom (known as a σ-hole) acts as a Lewis acid, accepting electron density from a Lewis base such as a solvent molecule, a counter-ion, or another donor atom in an adjacent complex. nih.govmdpi.comresearchgate.net

Denticity and Chelate Ring Formation

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. wikipedia.orgunacademy.com Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate. byjus.comlibretexts.orglibretexts.org

Based on its molecular structure, this compound is most likely to function as a monodentate ligand, coordinating to a metal center through a single donor site at a time, predominantly the carbonyl oxygen. libretexts.orglibretexts.org

A bidentate coordination mode, where the ligand binds simultaneously through both the oxygen and nitrogen atoms of the amide group, is theoretically possible. This process, known as chelation, would result in the formation of a four-membered ring containing the metal, oxygen, carbon, and nitrogen atoms. Such four-membered chelate rings are generally unstable due to significant ring strain. byjus.comlibretexts.orglibretexts.org Therefore, chelation is considered highly unfavorable for simple benzamide ligands. The ligand could also potentially act as a bridging ligand , where the amide group coordinates to two different metal centers, a common motif in the chemistry of metal amides. wikipedia.org

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for this compound complexes are not reported, general and well-established methods for the synthesis of metal-amide and related complexes can be applied. These methods typically involve the direct reaction of the ligand with a metal salt in a suitable solvent.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow a straightforward procedure. A solution of the ligand in a polar organic solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724), would be added to a solution of a transition metal salt. broadfordingscience.orguomustansiriyah.edu.iq Commonly used metal salts include chlorides, nitrates, acetates, or perchlorates of metals like copper(II), nickel(II), cobalt(II), and zinc(II). The reaction mixture is often stirred and may be gently heated to facilitate the reaction. researchgate.netnih.gov The resulting metal complex, if insoluble, would precipitate from the solution and could be isolated by filtration. If the complex is soluble, slow evaporation of the solvent or vapor diffusion with a less polar solvent could be employed to obtain crystalline products suitable for analysis. researchgate.netnih.gov

Formation of Main Group Metal Complexes

The formation of complexes with main group metals would utilize similar synthetic strategies. Amide ligands are known to coordinate with a variety of main group elements. wikipedia.orgrsc.org The reaction would involve combining this compound with a salt of a main group metal, such as those of tin(IV), aluminum(III), or antimony(III), in an appropriate solvent. Given the oxophilic nature of many main group elements, coordination via the carbonyl oxygen is the expected outcome. The chemistry of bulky amide ligands has been particularly well-explored for stabilizing main group elements in unusual, low-coordination environments. rsc.org

Structural and Electronic Properties of Coordination Compounds

Structural and Electronic Properties of Coordination Compounds

Fourier-transform infrared (FT-IR) spectroscopy is a key tool for confirming coordination. The binding of the ligand to a metal center would cause a noticeable shift in the vibrational frequencies of the amide group. For example, coordination through the carbonyl oxygen typically results in a decrease (red shift) in the ν(C=O) stretching frequency, while the ν(N-H) frequency may shift depending on the involvement of the amine group in hydrogen bonding. researchgate.netnih.gov

The table below presents hypothetical characterization data for a series of potential complexes with this compound (L), illustrating the type of information that would be gathered from experimental studies.

Table 1: Hypothetical Spectroscopic and Magnetic Data for M(L)₂Cl₂ Complexes This table is for illustrative purposes only and does not represent experimentally verified data.

Metal Ion (M) Coordination Geometry (Predicted) Key IR Frequencies (cm⁻¹) UV-Vis λₘₐₓ (nm) (d-d transitions) Effective Magnetic Moment (μ_eff, B.M.)

| Co(II) | Tetrahedral | ν(C=O): ~1630 ν(N-H): ~3300, 3150 | ~650-750 | ~4.3 - 5.2 | | Ni(II) | Octahedral (polymeric) | ν(C=O): ~1625 ν(N-H): ~3310, 3160 | ~400, ~700, ~1100 | ~2.9 - 3.4 | | Cu(II) | Distorted Octahedral | ν(C=O): ~1620 ν(N-H): ~3290, 3145 | ~700-800 (broad) | ~1.7 - 2.2 | | Zn(II) | Tetrahedral | ν(C=O): ~1635 ν(N-H): ~3305, 3155 | N/A | Diamagnetic (0) |

The electronic properties of these complexes would be highly dependent on the central metal ion. For transition metal complexes, ultraviolet-visible (UV-Vis) spectroscopy would reveal electronic transitions between d-orbitals, which are responsible for the characteristic colors of these compounds. The energy of these transitions provides information about the ligand field strength and the coordination environment of the metal. For main group metal complexes, which lack d-electrons, electronic spectra would be dominated by ligand-centered (π→π*) or ligand-to-metal charge transfer (LMCT) transitions, typically occurring in the UV region. researchgate.netnih.gov

Magnetic susceptibility measurements would determine the magnetic properties of the complexes, distinguishing between paramagnetic compounds (with unpaired electrons) and diamagnetic compounds (with all electrons paired). This information is crucial for deducing the electron configuration and spin state of the central transition metal ion.

Elucidation of Coordination Geometry and Isomerism

The geometry of a metal complex is dictated by the coordination number of the central metal ion and the steric and electronic properties of its ligands. For a monodentate ligand like this compound, a variety of geometries are possible.

Coordination Geometry

Benzamide and its derivatives typically act as neutral monodentate ligands, coordinating to a metal center through the carbonyl oxygen atom. wikipedia.orgnih.gov This preference is attributed to the higher electronegativity and lone pair availability of the oxygen atom compared to the nitrogen atom, whose lone pair is partially delocalized in the amide C-N bond. Coordination through the amide nitrogen is less common but has been observed, particularly after deprotonation of the N-H group. researchgate.net

Studies on similar molecules, such as zinc(II) chloride complexes with benzamide and various toluamides (methylbenzamides), provide insight into likely coordination geometries. In these documented cases, the metal center is four-coordinate, adopting a distorted tetrahedral geometry. nih.govresearchgate.net Two substituted benzamide ligands and two chloride ions complete the coordination sphere of the zinc(II) ion. It is reasonable to expect that this compound would form similar tetrahedral complexes with metals like Zn(II).

For transition metals that prefer higher coordination numbers, such as Co(II), Ni(II), or Cu(II), an octahedral geometry is common. nih.gov In such cases, a complex might feature two this compound ligands and four other ligands (e.g., water molecules, halides) to achieve a six-coordinate environment, or it could involve a different stoichiometry.

The structure of these complexes is often stabilized by extensive hydrogen bonding networks. The N-H group of the amide can act as a hydrogen-bond donor, while the carbonyl oxygen or halide ligands can act as acceptors, leading to the formation of extended supramolecular arrays. nih.govresearchgate.net

Interactive Table: Plausible Coordination Parameters in a Tetrahedral Zn(II) Complex with Benzamide Ligands

This table is based on reported data for analogous dichloridobis(3-methylbenzamide-κO)zinc(II) and is intended to be illustrative for a hypothetical complex with this compound. nih.govresearchgate.net

ParameterValue RangeDescription
Bond Lengths
Zn-Cl (Å)2.20 - 2.22Distance between the zinc metal center and the chloride ligands.
Zn-O (Å)2.02 - 2.05Distance between the zinc metal center and the carbonyl oxygen of the ligand.
C=O (Å)~1.24Length of the carbonyl double bond in the coordinated ligand.
C-N (Å)~1.32Length of the amide C-N bond in the coordinated ligand.
Bond Angles
Cl-Zn-Cl (°)115 - 120Angle between the two chloride ligands.
O-Zn-O (°)95 - 100Angle between the two benzamide ligands.
Cl-Zn-O (°)105 - 110Angle between a chloride and a benzamide ligand.
Zn-O-C (°)128 - 132Angle of coordination at the carbonyl oxygen.

Isomerism

Geometric Isomerism (cis-trans): This is common in square planar and octahedral complexes. libretexts.orgcareerendeavour.com For instance, in a hypothetical square planar complex of the type [M(this compound)₂X₂], the two benzamide ligands could be arranged adjacent to each other (cis isomer, 90° apart) or opposite each other (trans isomer, 180° apart). libretexts.org Similarly, an octahedral complex of the type [M(this compound)₂X₄] could also exist as cis and trans isomers. libretexts.org

Geometric Isomerism (fac-mer): In octahedral complexes with three identical ligands, such as a hypothetical [M(this compound)₃X₃], two geometric isomers are possible. uomustansiriyah.edu.iq If the three benzamide ligands are situated on one triangular face of the octahedron, it is the facial (fac) isomer. If they are arranged in a plane bisecting the metal center, it is the meridional (mer) isomer. uomustansiriyah.edu.iq

Linkage Isomerism: This type of isomerism is possible if a ligand can bind to the metal through two different donor atoms. uomustansiriyah.edu.iq While benzamides typically coordinate via oxygen, coordination through nitrogen is also known. researchgate.net If conditions were to allow for both coordination modes to be accessible for this compound within the same system, linkage isomerism could theoretically occur.

Interactive Table: Potential Isomerism in Hypothetical Metal Complexes

Complex TypeGeometryType of IsomerismDescription
[M(L)₂X₂] (L = this compound)Square PlanarGeometric (cis/trans)Ligands can be adjacent (cis) or opposite (trans).
[M(L)₂X₄] (L = this compound)OctahedralGeometric (cis/trans)Ligands can be adjacent (cis) or opposite (trans).
[M(L)₃X₃] (L = this compound)OctahedralGeometric (fac/mer)Three ligands can occupy a face (fac) or a plane bisecting the metal (mer).

Ligand Field Effects and Electronic Structure of Metal Centers

Ligand Field Theory (LFT) describes the electronic structure of coordination compounds, focusing on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org This interaction removes the degeneracy of the metal d-orbitals, and the magnitude of this splitting (the ligand field splitting energy, Δ) has profound effects on the complex's properties, such as its color, magnetic behavior, and reactivity.

As an O-donor ligand, this compound is expected to be a relatively weak-field ligand. In the spectrochemical series, which ranks ligands according to their ability to split the d-orbitals, O-donors like H₂O and carboxylates are generally positioned in the weaker-field region compared to N-donors (like NH₃) or C-donors (like CN⁻). This means that the ligand field splitting energy (Δ) in complexes of this compound would likely be small.

For an octahedral complex, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a tetrahedral complex, the splitting is inverted and smaller, with a lower-energy e set and a higher-energy t₂ set. uomustansiriyah.edu.iq

Because benzamides are weak-field ligands, their complexes with transition metals are likely to be "high-spin." This means that for metal ions with d⁴ to d⁷ electron configurations, electrons will prefer to occupy the higher-energy d-orbitals singly before pairing up in the lower-energy orbitals. This is because the energy required to pair electrons in an orbital (the pairing energy, P) is greater than the ligand field splitting energy (Δ < P).

The electronic structure can be further described by ligand field parameters, including the crystal field splitting parameter (Dq, where Δo = 10 Dq for octahedral fields) and the Racah parameters (B and C), which relate to inter-electron repulsion within the d-orbitals. researchgate.net While specific values for this compound complexes are not available, the table below provides typical values for related complexes to illustrate the expected range.

Interactive Table: Illustrative Ligand Field Parameters for Octahedral Co(II) and Ni(II) Complexes with O-Donor Ligands

Note: These are representative values for complexes with oxygen-donor ligands and are not specific to this compound. researchgate.netsemanticscholar.org

ParameterCo(II) Complex (High-Spin d⁷)Ni(II) Complex (High-Spin d⁸)Description
Dq (cm⁻¹) 800 - 1000800 - 1100A measure of the ligand field strength.
Racah Parameter B (cm⁻¹) 800 - 950850 - 1000Represents inter-electronic repulsion in the d-orbitals.
Nephelauxetic Ratio (β = B_complex/B_free ion) 0.8 - 0.950.8 - 0.95Indicates the degree of covalency in the metal-ligand bond.

Catalytic Activity of Metal Complexes Incorporating Benzamide Ligands

While there is no specific information on the catalytic use of metal complexes with this compound, the broader class of metal complexes featuring amide or benzamide-derived ligands has demonstrated significant utility in various catalytic transformations. nih.govrsc.org The amide functionality can stabilize different oxidation states of the metal center and influence the steric and electronic environment at the catalytic site. researchgate.net

Metal-amide complexes are known to catalyze a range of reactions, including:

Hydrosilylation: Anionic iron(II) amide complexes have shown high activity in the regioselective hydrosilylation of alkenes. nih.gov

Ring-Opening Reactions: Zinc, cadmium, and manganese complexes with amide-based ligands have been used as reusable heterogeneous catalysts for the ring-opening of various epoxides. rsc.orgresearchgate.net

Cyanation and Epoxidation: The same set of amide-based metal complexes has also been effective in the cyanation of aldehydes and the epoxidation of olefins. rsc.orgresearchgate.net

Oxidation of Alcohols: Metal complexes of 2,2′-dithiobisbenzamide were found to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net

The catalytic activity is often attributed to the ability of the metal center to coordinate substrates and facilitate bond activation, a process that can be fine-tuned by the electronic properties of the supporting ligands. The secondary coordination sphere, including hydrogen-bonding networks established by the amide groups, can also play a crucial role by orienting substrates for the reaction. rsc.org

Interactive Table: Examples of Catalytic Activities of Metal Complexes with Amide-Containing Ligands

Metal CenterGeneral Ligand TypeCatalytic ReactionReference
Iron(II)Triamido complexHydrosilylation of alkenes nih.gov
Zinc(II)Amide-based with appended thiazole (B1198619) groupsRing-opening of epoxides rsc.orgresearchgate.net
Manganese(II)Amide-based with appended benzothiazole (B30560) groupsCyanation of aldehydes rsc.orgresearchgate.net
Cadmium(II)Amide-based with appended thiazoline (B8809763) groupsEpoxidation of olefins rsc.orgresearchgate.net
Various2,2′-dithiobisbenzamideOxidation of benzyl alcohol researchgate.net
Cobalt(II)Aminophenolate ligand (amide-like)C-C bond formation

Q & A

Q. Critical Parameters :

  • Temperature control : Excess heat may lead to dehalogenation or byproduct formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful quenching .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
ICl in AcOH65–75>98
KI/I₂ in H₂SO₄50–6095N/A (Inferred from analogous reactions)

Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • NMR :
    • ¹H NMR : Look for aromatic protons in the 7.2–8.0 ppm range (meta-substitution pattern) and methyl groups at ~2.5 ppm.
    • ¹³C NMR : The iodine-bearing carbon appears at ~95–100 ppm due to isotopic effects .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) for purity analysis (>98% by area normalization) .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions, optimizing ligand-to-metal ratios to minimize side reactions .
  • Solvent Optimization : Use computational tools (e.g., COSMO-RS) to predict solvent compatibility and reduce byproduct formation .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How should researchers address contradictions in spectral data or biological activity reports for this compound?

Answer:

  • Data Triangulation : Cross-validate NMR/LC-MS results with computational simulations (e.g., DFT for NMR shifts) .
  • Batch Analysis : Compare impurities across synthesis batches using high-resolution mass spectrometry (HRMS) to identify confounding factors .
  • Biological Replication : Repeat bioassays under controlled conditions (e.g., cell line authentication, standardized IC₅₀ protocols) to isolate structural-activity relationships .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Answer:

  • Solubility :
    • Polar solvents : Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL).
    • Aqueous buffers : Poor solubility (<1 mg/mL in PBS); use sonication or co-solvents for in vitro studies .
  • Stability :
    • Store at –20°C under argon to prevent photodehalogenation.
    • Degrades at >150°C (DSC data) .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition : The iodine atom enhances electrophilicity, potentially targeting cysteine residues in enzymes (e.g., kinases) .
  • Cellular Uptake : Lipophilicity (logP ~2.5) facilitates membrane penetration, but iodinated analogs may require prodrug strategies for improved bioavailability .

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